1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid
Description
1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a benzyl group and a methoxyphenoxybutyl chain The addition of oxalic acid forms a salt, enhancing its solubility and stability
Properties
IUPAC Name |
1-benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-25-21-11-5-6-12-22(21)26-18-8-7-13-23-14-16-24(17-15-23)19-20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12H,7-8,13-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXIUIFNVRJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the benzyl group: This step often involves a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide.
Introduction of the methoxyphenoxybutyl chain: This can be done through a Williamson ether synthesis, where the piperazine reacts with 4-(2-methoxyphenoxy)butyl halide.
Formation of the oxalic acid salt: The final step involves reacting the synthesized compound with oxalic acid to form the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Methyl-substituted piperazine.
Substitution: Various alkyl or acyl-substituted piperazines.
Scientific Research Applications
1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine exerts its effects involves interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[4-(2-hydroxyphenoxy)butyl]piperazine: Similar structure but with a hydroxy group instead of a methoxy group.
1-Benzyl-4-[4-(2-ethoxyphenoxy)butyl]piperazine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
